Didecyl (4-methyl-1,3-phenylene)biscarbamate
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Overview
Description
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is a synthetic organic compound belonging to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by its decyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE typically involves the reaction of decylamine with 5-(decyloxycarbonylamino)-2-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . Additionally, the process may be scaled up by employing larger reaction vessels and automated systems to control temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The decyl and phenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
Scientific Research Applications
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential antifungal activities.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pesticides and herbicides due to its stability and reactivity.
Mechanism of Action
The mechanism of action of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form stable complexes with amine groups, protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial . The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) Carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is unique due to its decyl and phenyl groups, which provide distinct chemical properties compared to other carbamates. Its stability and reactivity make it suitable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
7504-97-4 |
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Molecular Formula |
C29H50N2O4 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |
InChI Key |
LMSIVMAYXWIHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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